molecular formula C10H10N3NaO2S2 B14137560 Sulfamethylthiazole sodium CAS No. 58944-02-8

Sulfamethylthiazole sodium

Cat. No.: B14137560
CAS No.: 58944-02-8
M. Wt: 291.3 g/mol
InChI Key: WSHBUVWBGHKXLX-UHFFFAOYSA-N
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Description

Sulfamethylthiazole Sodium is a chemical compound for research and development applications. It belongs to the sulfonamide class of antibiotics, which are synthetic bacteriostatic agents known for a broad spectrum of activity against various gram-positive and gram-negative organisms . The antibacterial effect of sulfonamides is based on their role as competitive inhibitors of para-aminobenzoic acid (PABA) in the microbial folate synthesis pathway . By competitively inhibiting the bacterial enzyme dihydropteroate synthase, they prevent the incorporation of PABA into dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth and replication . Historically, sulfamethizole (the base compound of this compound) has been used to study susceptible bacterial infections, particularly for acute, uncomplicated infections of the urinary tract . Its rapid elimination via the kidneys makes it a compound of interest for specific research models . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

58944-02-8

Molecular Formula

C10H10N3NaO2S2

Molecular Weight

291.3 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(4-methyl-1,3-thiazol-2-yl)azanide

InChI

InChI=1S/C10H10N3O2S2.Na/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3;/q-1;+1

InChI Key

WSHBUVWBGHKXLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sulfamethylthiazole Sodium

Established Synthetic Pathways for Sulfamethylthiazole (B1211108) and its Sodium Salt

The industrial production of sulfamethylthiazole is a multi-step chemical process that begins with basic organic compounds. The synthesis primarily involves the construction of the core sulfanilamide (B372717) structure and subsequent coupling with the methylthiazole moiety.

A common synthetic route begins with benzene (B151609), which undergoes nitration followed by reduction to form aniline (B41778). vulcanchem.comnih.gov The aniline is then protected, typically through acetylation, before undergoing chlorosulfonation to yield 4-acetamidobenzenesulfonyl chloride. nih.gov This key intermediate is then reacted with 2-amino-4-methylthiazole (B167648) in a condensation reaction, followed by the removal of the acetyl protecting group to yield sulfamethylthiazole. vulcanchem.com

StepReactant(s)ProductPurpose
1Benzene, Nitrating Mixture (HNO₃/H₂SO₄)NitrobenzeneIntroduction of a nitro group. vulcanchem.com
2Nitrobenzene, Reducing Agent (e.g., Sn/HCl)AnilineReduction of the nitro group to an amino group. vulcanchem.com
3Aniline, Acetic AnhydrideAcetanilideProtection of the amino group. nih.gov
4Acetanilide, Chlorosulfonic Acid4-Acetamidobenzenesulfonyl chlorideIntroduction of the sulfonyl chloride group. nih.gov
54-Acetamidobenzenesulfonyl chloride, 2-amino-4-methylthiazoleN-AcetylsulfamethylthiazoleFormation of the sulfonamide linkage. vulcanchem.com
6N-Acetylsulfamethylthiazole, Acid/Base HydrolysisSulfamethylthiazoleDeprotection of the amino group.

Sulfamethylthiazole itself has low solubility in water. drugfuture.com To enhance its aqueous solubility, it is converted into its sodium salt. This transformation is a standard acid-base reaction known as salification. pharmaciyajournal.ru The process involves treating sulfamethylthiazole, which is weakly acidic due to the sulfonamide proton, with a strong base. drugfuture.com

The most common method for this salification is the neutralization of sulfamethylthiazole with sodium hydroxide (B78521) (NaOH). vulcanchem.com The reaction is typically carried out in an aqueous or alcoholic solution, where the sodium hydroxide deprotonates the sulfonamide nitrogen, forming the sodium salt and water. The resulting Sulfamethylthiazole sodium is readily soluble in water. drugfuture.com

The efficiency of chemical synthesis is measured by its yield and the purity of the final product. In industrial-scale production, optimization of the synthetic pathway for sulfamethylthiazole and its salt is critical. This involves systematically adjusting various reaction parameters, such as temperature, pressure, reaction time, and the molar ratios of reactants and catalysts.

Purification is achieved through methods like recrystallization, where the crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution. To achieve a more systematic optimization, statistical methods like Response Surface Methodology (RSM) can be employed. nih.gov Although applied to other sulfonamides, this methodology allows researchers to model the effect of multiple variables simultaneously to identify the optimal conditions for maximizing yield and purity, thereby reducing the number of experiments needed. nih.gov

Salification Processes and Reaction Conditions

Design and Synthesis of Novel Sulfamethylthiazole Derivatives for Research Purposes

While sulfamethylthiazole is a well-established compound, researchers continuously design and synthesize novel derivatives to explore new therapeutic possibilities and to probe biological systems. These modifications aim to enhance potency, alter selectivity, or investigate new mechanisms of action, such as enzyme inhibition. nih.govnih.gov

The sulfamethylthiazole scaffold offers several sites for chemical modification. The primary amino group, the sulfonamide nitrogen, and the thiazole (B1198619) ring can all be altered. A common strategy involves N-acylation, where various acyl groups are attached to the sulfonamide nitrogen, a modification that has been shown to produce novel growth inhibitors of certain pathogens. nih.gov

Another significant area of research is the incorporation of additional heterocyclic rings. For instance, derivatives of the related sulfamethoxazole (B1682508) have been synthesized to include new moieties such as 1,2,4-triazoles or pyrimidines. plos.orgwho.int These additions are achieved through multi-step reactions, often beginning with the primary amino group of the sulfonamide, to build complex molecules with potentially different biological targets and properties. plos.orgwho.int

Modification StrategyTarget Site on Sulfonamide ScaffoldExample of Incorporated MoietyReference Principle
N-AcylationSulfonamide NitrogenVarious Acyl Groups nih.gov
Hydrazone FormationPrimary Aromatic AmineHydrazones nih.govnih.gov
Heterocyclic Ring AdditionPrimary Aromatic Amine1,2,4-Triazoles plos.orgscienceopen.com
Pyrimidine Ring SynthesisPrimary Aromatic AmineDihydropyrimidines who.int

The synthesis of novel derivatives is often guided by a specific biological target. Sulfonamides are classic competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS), where they act as structural mimics of the natural substrate, para-aminobenzoic acid (PABA). nih.govceon.rs Research focuses on designing new derivatives that can overcome resistance or inhibit the enzyme more potently. nih.gov

Beyond DHPS, sulfonamide derivatives are designed to inhibit other classes of enzymes. For example, by modifying the core structure, researchers have developed potent inhibitors of human carbonic anhydrases (hCAs), which are targets in cancer research. nih.govmdpi.com Similarly, isatin-based sulfonamide derivatives have been synthesized and found to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, a crucial enzyme for its replication. scienceopen.com This targeted derivatization allows for the exploration of sulfonamides in a wide range of research applications far beyond their original antibacterial scope.

Derivative ClassTarget EnzymeResearch ApplicationReference Principle
Classical SulfonamidesDihydropteroate Synthetase (DHPS)Antibacterial Action nih.govceon.rs
Modified Sulfamethoxazole DerivativesHuman Carbonic Anhydrase (hCA) IX & XIIAnticancer Research nih.gov
Isatin-Triazole-SulfonamidesSARS-CoV-2 Main Protease (Mpro)Antiviral Research scienceopen.com
Acylated SulfonamidesUndefined (non-DHPS)Chlamydia Growth Inhibition nih.gov

Molecular and Biochemical Mechanisms of Action of Sulfamethylthiazole Sodium

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Sulfamethylthiazole (B1211108) sodium's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. vulcanchem.compatsnap.comnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.govnih.gov

Competitive Inhibition with Para-Aminobenzoic Acid (PABA)

The inhibitory action of sulfamethylthiazole sodium stems from its structural similarity to PABA. vulcanchem.compatsnap.comumd.edu This structural analogy allows it to act as a competitive antagonist, binding to the active site of DHPS and thereby preventing PABA from binding. vulcanchem.comumd.eduni.ac.rs This blockage of the enzyme's active site effectively halts the synthesis of dihydropteroic acid, a crucial precursor to folic acid. vulcanchem.commhmedical.commhmedical.com The competition is reversible and depends on the relative concentrations of the inhibitor and the natural substrate. ni.ac.rs

Impact on Bacterial Folate Synthesis Pathway

By inhibiting DHPS, this compound disrupts the bacterial folate synthesis pathway at a critical step. vulcanchem.comnih.gov Bacteria, unlike mammals, cannot utilize preformed folic acid from their environment and must synthesize it de novo. mhmedical.commhmedical.comrcsb.org Folic acid, in its reduced form tetrahydrofolate (THF), is a vital cofactor in the synthesis of essential cellular components, including purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. patsnap.comnih.gov The depletion of the folate pool due to DHPS inhibition leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells. patsnap.comni.ac.rs

Sequential Inhibition in Folic Acid Biosynthesis (in combination research)

The bacteriostatic effect of sulfamethylthiazole can be enhanced and converted to a bactericidal (cell-killing) action when used in combination with inhibitors that target other enzymes in the folate pathway. msdmanuals.commdpi.com

Synergy with Dihydrofolate Reductase (DHFR) Inhibitors (e.g., Trimethoprim)

A well-established synergistic relationship exists between sulfonamides like sulfamethylthiazole and inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim (B1683648). patsnap.commsdmanuals.comdrugbank.com DHFR is the enzyme responsible for the subsequent step in the folate pathway, which is the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). nih.govdrugbank.comwikipedia.org

By inhibiting two sequential steps in the same metabolic pathway, the combination of sulfamethylthiazole and a DHFR inhibitor creates a potent blockade of folic acid synthesis. mhmedical.commsdmanuals.com This dual action is more effective than either agent alone. carehospitals.comnih.gov Research on the combination of sulfamethoxazole (B1682508) and trimethoprim has shown that this synergy is driven by mutual potentiation, where each drug enhances the activity of the other. nih.govresearchgate.net Trimethoprim, by inhibiting DHFR, leads to an accumulation of DHF and also appears to limit the biosynthesis of DHPPP, a precursor for the reaction catalyzed by DHPS, thereby potentiating the action of the sulfonamide. nih.govresearchgate.net

Molecular Basis of Bacteriostatic to Bactericidal Conversion in Combined Studies

While sulfamethylthiazole alone is typically bacteriostatic, its combination with a DHFR inhibitor like trimethoprim often results in a bactericidal effect. msdmanuals.commdpi.comdrugbank.com The molecular basis for this shift lies in the comprehensive shutdown of the folate synthesis pathway. The sequential blockade of both DHPS and DHFR leads to a severe depletion of THF. nih.gov This profound deficiency of THF halts the production of essential building blocks for DNA and protein synthesis, ultimately leading to bacterial cell death. patsnap.comdrugbank.com The synergistic action not only broadens the spectrum of activity but can also reduce the likelihood of developing bacterial resistance, as bacteria would need to acquire resistance mechanisms to both drugs simultaneously. mdpi.comdrugbank.com

Microbiological Resistance Mechanisms and Molecular Epidemiology

Enzymatic Alterations and Mutations in Dihydropteroate (B1496061) Synthase (DHPS)

The primary mechanism of action for sulfamethylthiazole (B1211108) is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. rupahealth.comvulcanchem.com Sulfonamides act as structural analogs of the natural substrate, para-aminobenzoic acid (pABA). rupahealth.comasm.org Resistance can arise from specific point mutations within the folP gene, which encodes the DHPS enzyme. asm.orgasm.org These mutations alter the active site of the enzyme, reducing its binding affinity for sulfonamides while largely preserving its function with pABA. rupahealth.com This decreased affinity means that a much higher concentration of the drug is required to inhibit the enzyme, rendering the bacterium resistant.

In various microorganisms, specific mutations in the DHPS gene have been consistently linked to sulfa drug resistance. nih.gov For instance, in Staphylococcus aureus, mutations such as F17L, S18L, and T51M have been shown to directly confer sulfonamide resistance. frontiersin.org These primary mutations often come with a fitness cost, such as an increased requirement for pABA, which can be offset by secondary mutations that help restore the enzyme's efficiency. frontiersin.org Similarly, in Pneumocystis jirovecii, an opportunistic fungus, mutations at codons 55 and 57 of the DHPS gene are associated with resistance to sulfamethoxazole (B1682508), a closely related sulfonamide. semanticscholar.org The study of these mutations is critical, as they are often selected for under the pressure of sulfa drug prophylaxis and treatment. nih.gov

Organism DHPS Gene Observed Mutations Impact on Resistance
Staphylococcus aureusfolPF17L, S18L, T51MDirectly confer sulfonamide resistance. frontiersin.org
Staphylococcus aureusfolPE208K, KE257_dupSecondary mutations that restore fitness and further increase sulfonamide resistance. frontiersin.org
Pneumocystis jiroveciiDHPSCodons 55 and 57Associated with resistance to sulfamethoxazole. semanticscholar.org
General BacteriafolPVarious point mutationsReduce binding affinity for sulfonamides, leading to resistance. rupahealth.com

Horizontal Gene Transfer and Plasmid-Borne Resistance Genes (e.g., sul1, sul2)

A predominant mechanism for the rapid and widespread dissemination of sulfonamide resistance is the acquisition of alternative, drug-resistant DHPS genes via horizontal gene transfer (HGT). asm.org Unlike resistance conferred by mutations in the chromosomal folP gene, this mechanism involves acquiring mobile genetic elements (MGEs) that carry genes encoding a DHPS variant with extremely low affinity for sulfonamides. asm.orgbrieflands.com The most prevalent of these genes are sul1, sul2, and to a lesser extent, sul3. asm.orgnih.gov

These genes are frequently located on plasmids and integrons, which facilitate their transfer between different bacterial species and genera. asm.org

sul1 is typically found as part of the 3'-conserved segment of class 1 integrons. asm.orgnih.gov These integrons are genetic platforms that can capture and express various resistance genes, often leading to multidrug resistance. The presence of sul1 is considered a strong marker for class 1 integrons. nih.gov

sul2 is commonly located on small, non-conjugative plasmids or large, transmissible multiresistance plasmids. asm.orgnih.gov Its spread has been noted to be increasing in various bacterial populations. nih.gov

sul3 is a more recently discovered plasmid-borne resistance gene. nih.gov

Studies have shown a high prevalence of these genes in clinical and environmental isolates. For example, in a study of sulfonamide-resistant Salmonella enterica from Portugal, 76% of isolates carried sul1, 37% carried sul2, and 7% carried sul3, with some isolates containing more than one sul gene. nih.gov The presence of these genes on MGEs allows for their efficient spread, contributing significantly to the global challenge of sulfonamide resistance. asm.orgerammp.wales

Gene Common Genetic Location Prevalence in Resistant Salmonella enterica (Portuguese study) nih.gov Notes
sul1Class 1 Integrons76%Often linked to other resistance genes within the integron. asm.orgnih.gov
sul2Small non-conjugative or large transmissible plasmids37%Spread has been reported to be increasing in some European countries. nih.gov
sul3Plasmids7%A more recently identified sulfonamide resistance gene. nih.gov

Efflux Pump Systems and Reduced Membrane Permeability

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of toxic compounds, including antibiotics, out of the bacterial cell. mdpi.commdpi.com Overexpression of these pumps can prevent drugs like sulfamethylthiazole from reaching their intracellular target (DHPS) in sufficient concentrations, thus contributing to resistance. mdpi.com While often providing low-level resistance on their own, this mechanism allows bacteria to survive in the presence of antibiotics, providing an opportunity to develop higher-level resistance through other means, such as mutation. mdpi.com

Several families of efflux pumps are implicated in sulfonamide resistance:

Resistance-Nodulation-Division (RND) Family: In Stenotrophomonas maltophilia, the SmeDEF efflux pump contributes to both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole. nih.gov Similarly, the AcrAB-TolC system in Escherichia coli is a well-studied multidrug efflux pump. mdpi.com

Major Facilitator Superfamily (MFS): The NorA efflux pump in S. aureus is an example from this family that contributes to intrinsic resistance against certain compounds. mdpi.com

ATP-Binding Cassette (ABC) Superfamily: The EfrAB pump in some bacteria confers resistance to multiple antibiotics. frontiersin.org

In addition to efflux, alterations in the bacterial cell membrane that reduce its permeability can also limit the entry of sulfonamides, although this mechanism is often considered secondary to target modification and efflux. jmb.or.kr The overexpression of efflux pumps is a significant clinical challenge because a single pump can often extrude multiple classes of antibiotics, leading to a multidrug-resistant phenotype. mdpi.com

Efflux Pump System Bacterial Species Pump Family Substrates Include
SmeDEFStenotrophomonas maltophiliaRNDTrimethoprim-sulfamethoxazole, quinolones, tetracycline. mdpi.comnih.gov
AcrAB-TolCEscherichia coliRNDMultiple antibiotics, organic pollutants. mdpi.com
NorAStaphylococcus aureusMFSFluoroquinolones, other toxic compounds. mdpi.commdpi.com
MepAStaphylococcus aureusMATEQuaternary ammonium (B1175870) compounds, some antibiotics. microbialcell.com

Genetic and Molecular Epidemiology of Sulfonamide Resistance

The molecular epidemiology of sulfonamide resistance involves tracking the prevalence and spread of specific resistance genes and resistant bacterial strains across different environments, including clinical, agricultural, and community settings. researchgate.netnih.gov This surveillance is essential for understanding the sources and pathways of resistance dissemination.

The widespread use of sulfonamides in both human and veterinary medicine has led to a high prevalence of resistance genes globally. rupahealth.comasm.org Molecular studies consistently find sul1 and sul2 in a variety of Gram-negative bacteria, such as E. coli, Salmonella spp., and Klebsiella pneumoniae. nih.govnih.gov The strong association between sul1 and class 1 integrons is a major factor in the spread of multidrug resistance, as these elements often carry genes conferring resistance to other antibiotic classes like aminoglycosides and beta-lactams. nih.govscience-line.com

Bacterial Species Geographic Location / Source Key Findings on Sulfonamide Resistance Genes
Salmonella entericaPortugal (clinical isolates)High prevalence of sul1 (76%) and sul2 (37%); sul1 strongly associated with class 1 integrons. nih.gov
Klebsiella pneumoniaeAzerbaijan, Iran (clinical isolates)High resistance to co-trimoxazole (B1683656) (70%); prevalence of sul1 (71%), sul2 (43%), and sul3 (7%). nih.gov
E. coliIran (clinical isolates)High prevalence of sul1 (68.18%) and sul2 (86.36%). brieflands.com
Bacteria from manured soilUnited Kingdom (agricultural soil)sul1 was the most prevalent gene, followed by sul2 and sul3. asm.org
Gram-negative bacilliSouth Korea (uropathogenic isolates)Resistance mechanisms differed between Enterobacteriaceae (sul1, sul2, dfr prevalent) and non-fermenters (sul1 prevalent, sul2 less so). nih.gov

Advanced Analytical Methodologies for Sulfamethylthiazole Sodium Research

Chromatographic Techniques and Hyphenated Systems

Chromatography, a cornerstone of analytical chemistry, separates components of a mixture for subsequent identification and quantification. When combined with powerful detection systems, known as hyphenated techniques, it offers unparalleled analytical capabilities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the analysis of sulfonamides, including sulfamethylthiazole (B1211108). researchgate.net Its high resolution, accuracy, and efficiency make it indispensable in fields like pharmaceuticals and environmental analysis. openaccessjournals.com The principle of HPLC involves separating sample molecules based on their differential affinities for a stationary phase within a column and a liquid mobile phase. openaccessjournals.com

Various HPLC methods have been developed for the determination of sulfonamides in diverse samples. For instance, an HPLC-Diode Array Detection (DAD) method was established for analyzing enrofloxacin (B1671348) and its metabolite in goat milk, demonstrating the technique's utility in food safety. researchgate.net In another application, HPLC combined with on-line photochemical derivatization and fluorescence detection was used for determining 11 sulfonamide residues in pork. researchgate.net The versatility of HPLC is further highlighted by its use in analyzing inorganic cations like sodium, demonstrating its broad applicability beyond organic molecules. sielc.com

A key advantage of HPLC is its adaptability to various detectors, such as UV-visible, fluorescence, and mass spectrometry, which enhances its precision for a wide array of substances. openaccessjournals.com Despite its strengths, challenges include high operational costs and the need for specialized expertise. openaccessjournals.com

Table 1: Examples of HPLC Applications for Sulfonamide Analysis

Analyte(s)MatrixHPLC Method DetailsLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Enrofloxacin & CiprofloxacinGoat MilkHPLC-DAD, C18 Speedisk cartridge SPENot Specified researchgate.net
11 SulfonamidesPorkHPLC with on-line photochemical derivatization and fluorescence detection, Eclipse Plus C-18 ColumnNot Specified researchgate.net
Sulfadiazine, Sulfamerazine, SM2Swine TissuesHPLC with SPELOD: 0.7–2.3 μg kg⁻¹, LOQ: 3.4–4.6 μg kg⁻¹ researchgate.net
Trimethoprim (B1683648), Sulphamethoxazole, AcetylsulphamethoxazoleHuman Plasma/SerumReversed-phase HPLCLOQ: 0.1 µg/mL (TMP), 1.0 µg/mL (SMX), 1.0 µg/mL (AcSMX) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netjfda-online.com This method is particularly valuable for the determination of drug residues, such as sulfonamides, in complex matrices like food products and biological samples. jfda-online.com

In a typical LC-MS/MS analysis, the sample is first extracted and then injected into the LC system for separation. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion for fragmentation, and the subsequent monitoring of a specific daughter ion, which significantly enhances the selectivity and sensitivity of the analysis.

For example, a validated LC-MS/MS method for the simultaneous quantification of four quinolones and four sulfonamides in fish muscle utilized an electrospray ionization interface. This method achieved decision limits (CCα) for sulfonamides ranging from 1.62 µg/kg to 2.53 µg/kg. jfda-online.com Another study developed a rapid LC-MS/MS procedure for determining seven different antibacterial substances, including four sulfonamides, in animal medicated feed. nih.gov This method demonstrated good recoveries and reproducibility, making it suitable for routine quality control. nih.gov

Table 2: LC-MS/MS Method Parameters for Sulfonamide Analysis in Medicated Feed

ParameterValueReference
Extraction Solvent Acetonitrile and 0.05 M phosphoric buffer (pH 4.5) nih.gov
Column Thermostat Temp. 20°C nih.gov
Flow Rate 0.5 mL/min nih.gov
Injection Volume 10 µL nih.gov
Mobile Phase A 0.1% formic acid in water nih.gov
Mobile Phase B 0.1% formic acid in acetonitrile nih.gov
LOD Range 5.4 mg/kg to 48.3 mg/kg nih.gov
LOQ Range 10.4 mg/kg to 119.3 mg/kg nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over traditional HPLC-MS, offering improved speed, resolution, and sensitivity. measurlabs.com This is achieved by using chromatography columns with smaller particles, which can tolerate higher pressures. measurlabs.com The result is a more efficient separation in a shorter amount of time. researchgate.netmeasurlabs.com

UPLC-MS/MS is highly effective for the analysis of a wide range of compounds in complex samples, including food analysis, toxicology, and biological assays. measurlabs.comroutledge.com For instance, a UPLC-MS/MS method was developed for the simultaneous determination of 24 sulfonamides in cakes and pastries. nih.gov This method employed a modified QuEChERS sample preparation technique and achieved low limits of detection (LODs) and quantitation (LOQs), demonstrating its high sensitivity. nih.gov

The enhanced performance of UPLC-MS/MS makes it particularly suitable for applications requiring high throughput and the analysis of trace-level contaminants. researchgate.netmdpi.com

Table 3: UPLC-MS/MS Method for 24 Sulfonamides in Pastries

ParameterDetailsReference
Instrument Exion-TRILPLE QUAD 5500, AB SCIEX nih.gov
Column Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm) nih.gov
Column Temperature 40 °C nih.gov
Injection Volume 3 µL nih.gov
Flow Rate 0.3 mL min⁻¹ nih.gov
Mobile Phase A: 0.1% formic acid solution; B: Acetonitrile nih.gov
Ionization Mode Electrospray ionization (ESI), positive mode nih.gov
LODs 0.01–0.14 μg kg⁻¹ nih.gov
LOQs 0.02–0.45 μg kg⁻¹ nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. thermofisher.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. thermofisher.com This technique is known for its high sensitivity and specificity, making it suitable for various applications, including the analysis of drugs and their metabolites in biological specimens. nih.gov

While GC-MS is widely used for many types of compounds, its application to the analysis of sulfonamides often requires a derivatization step to increase their volatility. The combination of GC with tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity, allowing for detection at very low concentrations. nih.gov GC-MS has been successfully employed for the analysis of preservatives in food and pesticides in bread, showcasing its versatility in food safety applications. scirp.orgscielo.br The MS detector is highly recommended for the analysis of volatile and multicomponent substances. mdpi.com

Table 4: General Operating Parameters in a GC-MS System

ParameterExample ConditionReference
Carrier Gas Helium (99.9999% purity) scielo.br
Flow Rate 1.3 mL min⁻¹ (constant) scielo.br
Ionization Mode Negative Chemical Ionization (NCI) scielo.br
Reagent Gas Methane scielo.br
Detector Interface Temp. 250 ºC scielo.br
Ionization Source Temp. 235 ºC scielo.br

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic techniques are instrumental in both the qualitative identification and quantitative measurement of chemical substances by analyzing their interaction with electromagnetic radiation.

Derivative Spectrophotometry

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands, which is a common issue in conventional UV-Vis spectrophotometry. africanhealthsciences.org By calculating the first, second, or even higher-order derivatives of the absorption spectrum, it is possible to separate the signals of individual components in a mixture. scispace.com This method offers a simple, rapid, and direct means of analysis. scispace.com

This technique has been successfully applied to the simultaneous determination of sulfamethoxazole (B1682508) and trimethoprim in a combination drug product. africanhealthsciences.org In this case, the zero-order spectra of the two compounds were completely overlapping. africanhealthsciences.org However, the first-derivative scan allowed for their individual quantification by measuring the signal at the zero-crossing point of the interfering component. africanhealthsciences.org

Derivative spectrophotometry has also been used for the direct quantitative determination of sulfacetamide (B1682645) sodium in distilled water, utilizing the integrated area under the peaks for quantification. researchgate.net The method has been shown to be more reliable than simple peak height measurements in some cases. researchgate.net Furthermore, it has been employed for the analysis of other drugs, such as bifonazole, demonstrating its broad applicability in pharmaceutical analysis. ijpras.com

Table 5: Application of First-Derivative Spectrophotometry for Sulfamethoxazole and Trimethoprim

ParameterSulfamethoxazoleTrimethoprimReference
Measurement Wavelength 259 nm237.6 nm africanhealthsciences.org
Linear Calibration Range 4-25 mg/mL4-20 mg/mL africanhealthsciences.org
Correlation Coefficient 0.99960.9996 scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms. ¹H NMR spectroscopy maps the hydrogen atoms, while ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. mdpi.comorganicchemistrydata.org

Research on the closely related compound sulfathiazole (B1682510) and its sodium salt provides valuable spectral data. researchgate.net The ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆, reveal distinct chemical shifts for each carbon atom in the molecule. researchgate.net For the sodium salt of sulfathiazole, these shifts provide a fingerprint of the carbon skeleton, allowing for structural confirmation. researchgate.net The interaction with the sodium ion can influence the electronic environment, particularly around the thiazole (B1198619) ring, which is observable in the NMR spectrum. researchgate.net

The general procedure for acquiring such spectra involves dissolving a small sample (e.g., 1 mg/mL) in a deuterated solvent and analyzing it in a high-field NMR spectrometer. mdpi.com The resulting data, including chemical shifts (δ) in parts per million (ppm), are compared against reference values to confirm the structure.

Table 2: ¹³C NMR Chemical Shift Assignments for Sulfathiazole Sodium Salt in DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)Source
C-2'169.5 researchgate.net
C-4'158.4 researchgate.net
C-5'108.1 researchgate.net
C-1153.2 researchgate.net
C-4127.3 researchgate.net
C-2, C-6127.3 researchgate.net
C-3, C-5112.9 researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. frontiersin.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. This produces a spectrum that serves as a unique molecular fingerprint. frontiersin.org

For sulfamethylthiazole sodium, IR spectroscopy can confirm the presence of key functional groups. The attenuated total reflectance (ATR) mode of Fourier-transform infrared (FTIR) spectroscopy is particularly useful as it is non-destructive and requires minimal sample preparation. frontiersin.org

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary structural components. These include vibrations from the N-H bonds of the amine and sulfonamide groups, S=O stretching from the sulfonyl group, C=N and C=S vibrations within the thiazole ring, and C-H and C=C vibrations from the aromatic ring. The sulfonation process itself gives rise to strong evidence in the spectrum, with characteristic bands appearing for the sulfonate group. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Amine (NH₂)N-H Stretch3300-3500
Sulfonamide (SO₂NH)N-H Stretch3200-3300
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C Stretch1450-1600
Sulfonyl (SO₂)Asymmetric S=O Stretch1300-1350
Sulfonyl (SO₂)Symmetric S=O Stretch1150-1180
Thiazole RingC=N Stretch1630-1680

Electrochemical and Voltammetric Approaches (e.g., Differential Pulse Voltammetry)

Electrochemical methods offer high sensitivity and are well-suited for the quantitative determination of electroactive species like sulfonamides. Differential Pulse Voltammetry (DPV) is a particularly effective technique designed to minimize background charging currents, thereby enhancing the signal-to-noise ratio and lowering detection limits. pineresearch.com

In DPV, the potential is applied as a series of pulses of increasing amplitude superimposed on a linear potential ramp. pineresearch.com The current is measured twice during each pulse cycle—just before the pulse and again at the end of the pulse. The difference between these two currents is plotted against the potential. pineresearch.com The resulting peak current is directly proportional to the concentration of the analyte.

Studies on the related compound sulfamethoxazole have demonstrated the utility of DPV for its determination in various samples. nih.govnih.gov These analyses typically use a three-electrode system with a working electrode (such as glassy carbon or a modified screen-printed electrode), a reference electrode, and a counter electrode. nih.govnih.gov The measurements are performed in a suitable supporting electrolyte, often a Britton-Robinson buffer solution, over a specific potential range. nih.gov The method has shown excellent sensitivity, with detection limits for sulfamethoxazole reported in the microgram per liter (µg/L) range. nih.gov

Table 4: Typical Experimental Parameters for DPV Analysis of Sulfonamides

ParameterTypical ValueSource
Potential Scan Range0.0 V to 1.4 V nih.govnih.gov
Modulation Amplitude50 mV to 100 mV nih.govnih.gov
Step Potential5 mV to 8 mV nih.gov
Scan Rate15 mV/s nih.gov
Supporting ElectrolyteBritton-Robinson Buffer nih.gov

Chemometric Methods in Analytical Research (e.g., Partial Least Squares (PLS), Principal Component Regression (PCR))

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.netnih.gov Techniques like Partial Least Squares (PLS) regression and Principal Component Regression (PCR) are powerful tools, especially when applied to spectroscopic data (UV-Vis, IR) to perform multicomponent analysis without prior separation steps. frontiersin.orgnih.gov

Principal Component Regression (PCR) is a two-step method. First, principal component analysis (PCA) is applied to the predictor variables (e.g., absorbances at multiple wavelengths) to transform the correlated variables into a smaller set of uncorrelated principal components. researchgate.netnih.gov Then, multiple linear regression is performed using these principal components as predictors to model the response variable (concentration). cabidigitallibrary.org This approach is effective in handling multicollinearity in spectral data. cabidigitallibrary.org

Partial Least Squares (PLS) Regression is a more direct method that is widely used in pharmaceutical analysis. frontiersin.org Unlike PCR, PLS models the relationship between the predictor (e.g., spectra) and response (e.g., concentration) variables simultaneously, ensuring that the extracted latent variables are not only describing the variation in the predictors but are also highly relevant for predicting the response. frontiersin.orgnih.gov

Research on sulfonamides has shown the successful application of PLS for their quantification. For instance, a PLS model combined with UV spectrophotometry was used to analyze a mixture containing sulfamethoxazole, achieving a high coefficient of determination (R²) greater than 0.997. moca.net.ua Another study using ATR-FTIR data to quantify sulfamethoxazole with PLS reported an R² of 0.989. researchgate.net These findings highlight the accuracy and predictive power of chemometric models in the analysis of sulfonamides.

Table 5: Performance of PLS Models in Sulfonamide Analysis

Analytical TechniqueParameterReported ValueSource
UV SpectrophotometryCoefficient of Determination (R²)> 0.997 moca.net.ua
UV SpectrophotometryRoot Mean Square Error of Calibration (RMSEC)0.1715 moca.net.ua
ATR-FTIR SpectrometryCoefficient of Determination (R²)0.989 researchgate.net
ATR-FTIR SpectrometryRelative Error of Prediction (REP)2.128% researchgate.net

Structural Characterization and Computational Studies

X-ray Crystallography and Crystal Structure Analysis of Sulfamethylthiazole (B1211108) Sodium and its Complexes

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. anton-paar.com By directing X-rays at a single crystal, the resulting diffraction pattern provides detailed information about the molecular structure, bond lengths, bond angles, and intermolecular interactions. anton-paar.comup.ptnih.gov This technique has been instrumental in characterizing the structures of various sulfonamides and their derivatives, including their metal complexes. researchgate.netrdd.edu.iqrsc.org

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal arrangement of molecules. researchgate.net These different forms, or polymorphs, can exhibit distinct physicochemical properties. The study of polymorphism is of significant interest in the pharmaceutical industry as different polymorphs can have varying stability and bioavailability. nih.gov

The formation of salts and co-crystals is a common strategy to modify the properties of active pharmaceutical ingredients. Co-crystals are multicomponent crystals where the components are linked by non-covalent interactions. researchgate.netdovepress.com The investigation into the polymorphism of sulfamethylthiazole sodium and its potential to form co-crystals is an active area of research. For instance, a study on the ketoprofen–l-lysine system unexpectedly revealed salt/cocrystal polymorphism. nih.gov Such studies are crucial for developing new crystalline forms with optimized properties. rsc.org It has been noted that even though it was once believed that co-crystals would reduce the occurrence of polymorphism, numerous examples of polymorphic co-crystals have since been identified. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. nih.gov These interactions, which include hydrogen bonds and π-π stacking, are fundamental to the stability of the crystal lattice. researchgate.netnih.gov In sulfonamide crystals, hydrogen bonds involving the sulfonic and amino groups are particularly important. nih.gov The analysis of these interactions provides insights into the stability and properties of the crystalline form. soton.ac.uk Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net

Polymorphism and Salt Co-crystal Studies

Advanced Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and bonding within a compound. These methods are complementary to X-ray crystallography and are often used in conjunction to provide a comprehensive characterization.

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, which causes molecular vibrations. americanpharmaceuticalreview.com The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups. researchgate.net FT-IR has been used to characterize sulfamethoxazole (B1682508) and its derivatives, confirming the presence of key functional groups and monitoring changes upon complexation or co-crystal formation. rsc.orgresearchgate.netresearchgate.net For example, in the study of metal complexes of sulfamethoxazole, IR spectral data indicated that the sulfonyl oxygen and amido nitrogen groups were coordinated to the metal ions. mdpi.comresearchgate.net

Functional GroupWavenumber (cm⁻¹)
N-H (amine)3250 - 3287
S=O (sulfone)Not specified
C=C (aromatic)Not specified

This table presents a generalized range for the N-H stretching vibration in sulfamethoxazole derivatives as an illustrative example of data obtained from FT-IR spectroscopy. researchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FT-IR. americanpharmaceuticalreview.com It involves scattering of monochromatic light from a laser source, and the resulting spectrum reveals information about the vibrational modes of the molecule. americanpharmaceuticalreview.compace.edu Raman spectroscopy is particularly useful for identifying different polymorphic forms of a compound, as the spectral differences can be used for quantification. americanpharmaceuticalreview.com Surface-Enhanced Raman Scattering (SERS) is a technique that can enhance the Raman signal of molecules adsorbed onto certain metal surfaces, allowing for the study of adsorption behavior. A combined SERS and quantum chemical calculation study was used to investigate the adsorption of sulfathiazole (B1682510) on gold nanoparticles. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting species with unpaired electrons, such as transition metal ions and organic radicals. frontiersin.org This makes it a powerful tool for studying the coordination environment of paramagnetic metal ions in complexes. frontiersin.orgnih.gov EPR spectroscopy has been employed to characterize the geometry of copper(II) complexes with sulfonamides. frontiersin.org For instance, the solid EPR spectrum of a Cu(II) complex with sulfaclozine (B1681779) suggested a trigonal bipyramidal geometry. frontiersin.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It has been widely applied to study the properties of sulfonamides, including sulfamethylthiazole, providing valuable information on their optimized geometry, electronic properties, and reactivity.

DFT calculations have been employed to determine the optimized structures of sulfamethylthiazole and its derivatives. nih.govnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which are crucial for understanding the molecule's three-dimensional conformation. For instance, DFT has been used to study the photocatalytic degradation of sulfamethylthiazole, where the molecule is broken down into smaller, less harmful inorganic molecules like H₂O and CO₂. dntb.gov.uaresearcher.liferesearchgate.net

Furthermore, DFT calculations can provide insights into the electronic properties of sulfamethylthiazole, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). nih.gov These properties are critical for understanding the molecule's reactivity and its ability to interact with its biological target. Time-dependent DFT (TD-DFT) computations have also been used to explain the electronic spectral transitions of related sulfonamides. nih.gov

The integration of DFT with other computational methods, such as molecular docking and molecular dynamics simulations, offers a powerful approach for studying the interactions of sulfamethylthiazole with its target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov DFT-optimized structures of sulfamethylthiazole can be used as starting points for docking studies to predict the most likely binding mode of the ligand within the active site of the enzyme. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as sulfamethylthiazole, and its biological target, typically a protein. mdpi.comfrontiersin.org These methods are instrumental in understanding the molecular basis of drug action and in the design of new drug candidates. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For sulfamethylthiazole, the primary target is dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. researchgate.netmdpi.com Docking studies have been performed to investigate the binding of sulfamethylthiazole and its derivatives to the active site of DHPS from various bacteria, including Escherichia coli and Streptococcus pneumoniae. nih.govnih.gov

These studies have revealed that sulfamethylthiazole acts as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). researchgate.netmdpi.comwho.int The docking results show that the sulfonamide group of sulfamethylthiazole forms crucial hydrogen bond interactions with conserved amino acid residues in the active site of DHPS, thereby blocking the binding of PABA and inhibiting the synthesis of dihydrofolate, an essential precursor for DNA synthesis. mdpi.com The binding affinity of sulfamethylthiazole and its derivatives can be estimated from the docking scores, providing a basis for ranking their potential inhibitory activity.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. mdpi.compeerj.comnih.govbiorxiv.orgplos.org MD simulations have been used to study the stability of the sulfamethylthiazole-DHPS complex and to analyze the conformational changes that occur upon ligand binding. nih.govnih.gov These simulations can reveal the flexibility of the protein and the ligand, the role of water molecules in the binding interface, and the key interactions that contribute to the stability of the complex.

For example, MD simulations of the native and mutant DHPS-sulfanilamide complexes have provided insights into the molecular basis of drug resistance. nih.gov These simulations have shown that mutations in the DHPS enzyme can alter the binding of sulfonamides, leading to a decrease in their inhibitory activity. nih.gov

The combination of molecular docking and MD simulations provides a comprehensive understanding of the binding of sulfamethylthiazole to its target enzyme. These computational approaches are invaluable for the rational design of new sulfamethylthiazole derivatives with improved binding affinity and efficacy against resistant bacterial strains.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.netcollaborativedrug.com Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, play a crucial role in deriving these relationships by correlating the structural properties of a series of compounds with their biological activities. nih.govnih.gov

For sulfamethylthiazole and other sulfonamides, SAR studies have been instrumental in understanding the structural requirements for potent antibacterial activity. ekb.eg These studies have shown that the p-aminobenzenesulfonamide moiety is essential for activity, as it mimics the PABA substrate of the DHPS enzyme. researchgate.net

Computational models have been used to develop QSAR models for sulfonamides, which relate their physicochemical properties, such as lipophilicity, electronic properties, and steric parameters, to their inhibitory activity against DHPS. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. nih.gov These methods generate contour maps that highlight the regions around the molecule where modifications are likely to enhance or decrease biological activity. For example, CoMFA studies on a series of sulfa drugs have provided insights into the steric and electrostatic requirements for optimal binding to DHPS. nih.gov

The insights gained from these computational SAR models can be used to rationally design new sulfamethylthiazole derivatives with improved pharmacological properties. For example, by modifying the substituents on the thiazole (B1198619) ring or the sulfonamide group, it is possible to enhance the binding affinity of the molecule to the DHPS enzyme and to overcome the effects of drug resistance mutations.

Chemical Stability and Environmental Fate of Sulfamethylthiazole Sodium

Intrinsic Chemical Stability Studies

The inherent stability of a drug substance is a key determinant of its shelf-life and the potential for degradation product formation. researchgate.net Studies on intrinsic stability evaluate the effects of environmental factors such as temperature, humidity, and light. europa.euresearchgate.net

Influence of Temperature and Humidity

Temperature and humidity are significant factors that can influence the chemical stability of pharmaceutical compounds. researchgate.net For sodium salts of sulfonamides, like sulfamethylthiazole (B1211108) sodium, the interplay between temperature and relative humidity (RH) can be particularly important, potentially leading to phase transitions between hydrated and anhydrous forms. researchgate.net While specific studies detailing the effects of temperature and humidity on sulfamethylthiazole sodium are not prevalent in the public literature, general principles of drug stability suggest that higher temperatures and humidity levels typically accelerate degradation reactions. researchgate.neteuropa.eu

Regulatory guidelines for stability testing often prescribe long-term storage conditions such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. europa.eueuropa.eu Accelerated stability studies are also performed at higher temperatures to predict the long-term stability of the drug substance. researchgate.net For solid dosage forms, humidity can be a critical factor in establishing potential degradation pathways. researchgate.net

Photostability and Light-Induced Degradation Pathways

Exposure to light can induce chemical changes in photosensitive drug molecules, a process known as photodegradation. irjponline.org This can lead to a loss of potency and the formation of potentially toxic byproducts. irjponline.org The susceptibility of a compound to photodegradation depends on its chemical structure and the presence of chromophores that absorb light in the UV or visible regions. nih.gov

Sulfonamides, as a class, are known to be susceptible to photodegradation. researchgate.net The process can involve complex reactions, including bond cleavage and hydroxylation, often mediated by reactive oxygen species. researchgate.net For sulfamethoxazole (B1682508), a structurally related sulfonamide, photolysis has been shown to be a significant degradation pathway in aqueous environments. researchgate.net The degradation can be influenced by factors such as pH and the presence of photosensitizers. irjponline.orgresearchgate.net While direct photolysis studies on this compound are not extensively detailed, the structural similarities to other sulfonamides suggest a potential for light-induced degradation. The primary targets for photodegradation in many pharmaceuticals are aromatic rings and heteroatoms, both of which are present in the sulfamethylthiazole molecule.

Degradation Product Identification and Pathway Elucidation

Understanding the degradation products and pathways is crucial for ensuring the safety and quality of a pharmaceutical product. researchgate.net Forced degradation studies are instrumental in this process. nih.gov

Forced Degradation Studies (Acidic, Basic, Oxidative, Photolytic Stress Testing)

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than those encountered during routine storage, such as high heat, and exposure to acids, bases, oxidizing agents, and light. researchgate.netnih.gov These studies are designed to accelerate degradation, allowing for the identification of potential degradation products and the elucidation of degradation pathways. nih.govunesp.br The goal is typically to achieve a target degradation of 5% to 20%. researchgate.net

While specific forced degradation data for this compound is limited in publicly available literature, studies on the related compound sulfamethoxazole provide valuable insights. Forced degradation studies on sulfamethoxazole have shown significant degradation under acidic and basic conditions. saudijournals.com Oxidative conditions, often using hydrogen peroxide, can also lead to the formation of degradation products. researchgate.netsaudijournals.comresearchgate.net Photolytic degradation is also a key stress condition tested. researchgate.net The degradation products formed under these various stress conditions are then identified and characterized using analytical techniques like HPLC and LC-MS. nih.govmdpi.com

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis0.1 M to 1 M Hydrochloric Acid or Sulfuric Acid, elevated temperature. nih.govHydrolysis of the sulfonamide bond. saudijournals.com
Basic Hydrolysis0.1 M to 1 M Sodium Hydroxide (B78521) or Potassium Hydroxide, elevated temperature. nih.govHydrolysis of the sulfonamide bond. saudijournals.com
OxidationHydrogen Peroxide (3-30%), elevated temperature. researchgate.netOxidation of the aniline (B41778) nitrogen or sulfur atom. saudijournals.comnih.gov
Photolytic DegradationExposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).Photochemical reactions leading to bond cleavage and rearrangement. researchgate.netresearchgate.net
Thermal DegradationDry heat, elevated temperatures (e.g., 60-80°C). researchgate.netThermally induced decomposition.

Environmental Occurrence and Degradation Research

The presence of pharmaceuticals in the environment is a growing concern. umweltbundesamt.demdpi.com These compounds enter the environment primarily through wastewater treatment plant effluents. nih.gov

Detection in Aqueous Matrices (Wastewater, Groundwater, Surface Water)

Sulfonamide antibiotics, including sulfamethoxazole, are frequently detected in various aqueous environments. frontiersin.orgencyclopedia.pub Their presence is a result of incomplete removal during wastewater treatment processes. frontiersin.org

Studies have reported the detection of sulfamethoxazole in wastewater influents and effluents, surface water, and even groundwater. frontiersin.orgencyclopedia.pubplos.org For instance, in a study in the Freiberg region of Germany, sulfamethoxazole was detected in hospital drainage, the sewage system, and surface water affected by wastewater effluent. frontiersin.org Concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.govencyclopedia.pubnih.gov While data specifically for sulfamethylthiazole is less common, the German Environment Agency's database on pharmaceuticals in the environment includes entries for sulfamethylthiazole, indicating its environmental relevance. umweltbundesamt.de The persistence of these compounds in the environment can lead to the contamination of drinking water sources. nih.gov

Table 2: Reported Concentrations of Sulfamethoxazole in Various Water Matrices

Water MatrixReported Concentration RangeReference
Hospital Drainageup to 401 ng/L frontiersin.org
Sewage System / WWTP Influent0 - 6,113 ng/L frontiersin.org
WWTP Effluent73 - 1380 ng/L nih.govfrontiersin.org
Surface Water3.2 - 166 ng/L nih.govfrontiersin.org
GroundwaterNot detected to 258.21 ng/L frontiersin.orgplos.org

Photodegradation Mechanisms in Aquatic Environments

The breakdown of sulfamethylthiazole in aquatic environments through the action of light, or photodegradation, occurs through various complex mechanisms. Research indicates that both direct and indirect photolysis play crucial roles in its transformation.

Direct photolysis involves the direct absorption of light by the sulfamethylthiazole molecule, leading to its decomposition. The rate and efficiency of this process are highly dependent on the specific chemical structure of the sulfonamide and the pH of the surrounding water, which affects the molecule's protonation state (cationic, neutral, or anionic). nih.gov Each of these forms exhibits a different light absorption spectrum and, consequently, a different susceptibility to photodegradation. nih.gov

Indirect photolysis, on the other hand, is mediated by reactive oxygen species (ROS) present in the water. These highly reactive chemical species are generated when natural organic matter or other photosensitizers absorb light and transfer the energy to oxygen molecules. The primary ROS implicated in the degradation of sulfonamides include hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). researchgate.netresearchgate.net

Studies on similar sulfonamides reveal that reactions with hydroxyl radicals are extremely fast, with rate constants approaching the diffusion-controlled limit. nih.govsemanticscholar.org The degradation process initiated by these radicals can involve several pathways, including hydroxylation of the aromatic ring, cleavage of the sulfur-nitrogen bond, and other complex bond-breaking reactions. researchgate.netnih.gov For instance, research on sulfamethoxazole, a structurally related sulfonamide, identified the addition of a hydroxyl radical to the benzene (B151609) ring as a primary degradation pathway. nih.gov The attack by these reactive species ultimately breaks down the parent compound into smaller, inorganic molecules such as water, carbon dioxide, and inorganic acids. researchgate.netdntb.gov.ua

A common product observed from the direct photolysis of several sulfonamides is sulfanilic acid, indicating that the cleavage of the bond between the sulfur atom and the heterocyclic ring is a significant degradation pathway. nih.gov

Impact of Environmental Factors on Degradation (e.g., pH, Anions)

The rate and extent of sulfamethylthiazole degradation in aquatic systems are significantly influenced by various environmental factors, most notably pH and the presence of inorganic anions.

Impact of pH: The pH of the water is a critical parameter affecting the photodegradation of sulfonamides. It dictates the speciation of the compound (the equilibrium between its cationic, neutral, and anionic forms), which in turn influences its light absorption properties and reactivity with photochemically generated species. nih.gov For many sulfonamides, the degradation rate varies significantly with pH. For example, studies on sulfamethoxazole have shown that its degradation can be favored under acidic conditions. nih.gov In one study, the degradation rate at pH 3 was found to be 7.6 times faster than at pH 7. nih.gov However, for other photocatalytic systems, the effect of pH can be negligible within certain ranges (e.g., 5.2 to 9.5), with a significant decrease in degradation only observed at very low pH values like 2.5. researchgate.net The specific influence of pH is dependent on the degradation pathway; for instance, it can affect the surface charge of photocatalysts and the generation of reactive radicals. researchgate.netresearchgate.net

Impact of Anions: The presence of common inorganic anions found in natural waters can either inhibit or have a negligible effect on the degradation of sulfonamides. The impact of these anions often depends on the specific degradation process (e.g., photocatalysis, oxidation).

Chloride (Cl⁻), bicarbonate (HCO₃⁻), and sulfate (B86663) (SO₄²⁻) ions have shown little apparent effect on the photocatalytic degradation of sulfamethoxazole in some studies. researchgate.net However, in other degradation systems, such as those using permanganate/bisulfite, the presence of chloride and bicarbonate ions significantly inhibited the degradation of sulfamethoxazole, while sulfate and nitrate (B79036) (NO₃⁻) had little impact. tandfonline.com Carbonate (CO₃²⁻) and phosphate (B84403) (HPO₄²⁻) ions have also been reported to have a negative influence on degradation in processes involving ionizing radiation. nih.gov This inhibitory effect is often attributed to the anions acting as scavengers of reactive species like hydroxyl radicals, thereby reducing the efficiency of the degradation process.

The following tables summarize the reported effects of these environmental factors on the degradation of related sulfonamides.

Table 1: Effect of pH on Sulfonamide Degradation

Sulfonamide System/Condition pH Range Observed Effect on Degradation Reference
Sulfamethoxazole Ferrate(VI) Oxidation 3 - 9 Degradation rate at pH 3 was 7.6 times faster than at pH 7. nih.gov
Sulfamethoxazole Photocatalysis (AgI/UiO-66) 2.5 - 9.5 No apparent effect between pH 5.2 and 9.5; significant decrease at pH 2.5. researchgate.net
Sulfamethoxazole Ionizing Radiation Not specified pH influences decomposition by changing radical species and SMX form. nih.gov
Various Sulfonamides Photocatalysis (TiO₂) Acidic, Neutral, Alkaline pH significantly affected degradation rate in acidic and alkaline environments. researchgate.net

Table 2: Effect of Anions on Sulfonamide Degradation

Sulfonamide Degradation System Anion(s) Observed Effect Reference
Sulfamethoxazole Permanganate/Bisulfite Cl⁻, HCO₃⁻ Significant inhibition. tandfonline.com
Sulfamethoxazole Permanganate/Bisulfite SO₄²⁻, NO₃⁻ Little impact. tandfonline.com
Sulfamethoxazole Photocatalysis (AgI/UiO-66) Cl⁻, HCO₃⁻, SO₄²⁻ No apparent effect. researchgate.net
Sulfamethoxazole Ionizing Radiation CO₃²⁻, HCO₃⁻, NO₃⁻, SO₄²⁻, Cl⁻, HPO₄²⁻ Negative influence on degradation. nih.gov

Table of Compounds Mentioned

Compound Name Abbreviation
Sulfamethylthiazole STZ
Sulfamethoxazole SMX
Sulfanilic acid -
Chloride Cl⁻
Bicarbonate HCO₃⁻
Sulfate SO₄²⁻
Nitrate NO₃⁻
Carbonate CO₃²⁻
Phosphate HPO₄²⁻
Hydroxyl radical •OH

In Vitro Pharmacological and Toxicological Research of Sulfamethylthiazole Sodium and Derivatives

Antimicrobial Efficacy in Bacterial Cell Cultures

Sulfonamides, including sulfamethylthiazole (B1211108), exert a bacteriostatic effect by interfering with the synthesis of folic acid, which is essential for bacterial growth and replication. wikipedia.org Their efficacy is typically quantified through in vitro assays that measure the inhibition of bacterial growth in culture.

Minimum Inhibitory Concentration (MIC) Studies

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, defined as the lowest concentration of the drug that prevents visible growth of a microorganism after a specific incubation period. mdpi.comidexx.dk It is a critical parameter for assessing the susceptibility or resistance of bacterial strains to an antibiotic. nih.gov The MIC is determined using methods like broth microdilution or agar (B569324) dilution, where bacterial strains are exposed to a series of decreasing antibiotic concentrations. nih.gov The MIC value is read as the lowest concentration where no visible turbidity or colony formation is observed. nih.gov

Growth Inhibition Kinetics in Model Systems

Growth inhibition kinetics studies provide dynamic information about how an antimicrobial agent affects bacterial proliferation over time. These assays go beyond the single endpoint of an MIC test to model the rate of inhibition. arxiv.org

Research on the closely related compound sulfamethoxazole (B1682508) has explored its kinetic impact on complex microbial communities like activated sludge. frontiersin.orgnih.gov These studies showed that continuous exposure to sulfamethoxazole could inhibit substrate storage and mildly inhibit growth and hydrolysis kinetics in the biomass. frontiersin.orgnih.gov Furthermore, investigations into the transformation products of sulfamethoxazole have assessed their effects on the growth and luminescence of Vibrio fischeri, revealing that the antibacterial activity depends on the specific chemical modifications to the parent sulfonamide structure. nih.gov While these studies illustrate the methodologies and potential findings of kinetic research, specific growth inhibition kinetic data for sulfamethylthiazole sodium in model bacterial systems were not identified in the surveyed literature.

Cell-Based Assays for Molecular Target Validation (e.g., Cell Cycle Analysis, Apoptosis in Cancer Cell Lines)

Beyond their antimicrobial properties, certain sulfonamides have been investigated for their potential as anticancer agents. Cell-based assays are used to validate their effects on molecular targets within cancer cells.

Research on sulfathiazole (B1682510) and sulfacetamide (B1682645) has demonstrated their ability to induce cell death and autophagy in T-47D breast cancer cells. Cell cycle analysis showed that these compounds did not cause substantial changes in the cell cycle distribution. However, they were shown to induce apoptosis, a form of programmed cell death. frontiersin.org Similarly, a novel acyl sulfonamide derivative, LY573636-sodium, was found to induce growth arrest and apoptosis in various human hematopoietic malignancy cell lines in a dose-dependent manner. nih.gov This activity was associated with the induction of reactive oxygen species and the loss of mitochondrial membrane potential. nih.gov

Studies on newer sulfamethoxazole derivatives designed as CA IX and XII inhibitors also show anticancer effects. One derivative, S15, exhibited potent cytotoxic effects and was found to trigger cell cycle arrest at the G1/S phase and induce apoptosis in MCF-7 breast cancer cells. mdpi.com

Table 2: Effect of Sulfathiazole on Cell Cycle Distribution in T-47D Breast Cancer Cells

Treatment % Cells in G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control Data not specified Data not specified Data not specified
Sulfathiazole No substantial change No substantial change No substantial change

Based on findings that sulfathiazole did not cause significant alterations in cell cycle phases but did induce apoptosis. frontiersin.org

Cellular Uptake and Efflux Mechanisms in Model Systems

The ability of a drug to enter a target cell (uptake) and the cell's ability to actively remove it (efflux) are critical determinants of its efficacy. In vitro models using cell lines like Caco-2 (human intestinal adenocarcinoma) and MDCK (Madin-Darby canine kidney) are industry standards for studying a drug's permeability and its interactions with transport proteins. nih.govadmescope.comresearchgate.netdiva-portal.org These cells form monolayers that mimic biological barriers and express various uptake (SLC family) and efflux (ABC family) transporters. admescope.comdiva-portal.org

In bacteria, a major mechanism of antibiotic resistance is the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily. frontiersin.orgmicropspbgmu.ru These pumps actively expel antimicrobial agents from the bacterial cell, preventing them from reaching their intracellular targets. micropspbgmu.runih.gov For example, the MacB ABC transporter is part of a tripartite pump in Gram-negative bacteria that expels antibiotics. frontiersin.orgnih.gov

Despite the importance of these mechanisms, specific studies detailing the cellular uptake and efflux of this compound in either mammalian or bacterial model systems were not identified in the reviewed literature.

Investigation of Drug Interactions at the Cellular Level (e.g., Synergy with Trimethoprim (B1683648) in Bacterial Folate Metabolism)

Sulfonamides are frequently co-administered with trimethoprim to produce a synergistic antimicrobial effect. [from initial search: 2, 10] This synergy arises because the two drugs inhibit sequential steps in the bacterial folate biosynthesis pathway. [from initial search: 3, 4]

Sulfamethoxazole (or other sulfonamides): Competitively inhibits dihydropteroate (B1496061) synthase (DHPS), blocking the formation of dihydropteroic acid from PABA. [from initial search: 3]

Trimethoprim: Inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway, which converts dihydrofolate to the biologically active tetrahydrofolate. [from initial search: 3]

By blocking two different steps in this essential metabolic pathway, the combination is significantly more effective at inhibiting bacterial growth than either drug alone and is often bactericidal. [from initial search: 2, 3] Recent research further reveals that this synergy is driven by mutual potentiation, where trimethoprim's action also enhances the activity of the sulfonamide by affecting the availability of folate precursors. [from initial search: 4, 6]

Q & A

Q. What are the recommended methods for synthesizing sulfamethylthiazole sodium with high purity for in vitro studies?

Synthesis typically involves sulfonation of the parent thiazole compound followed by sodium salt formation. Key steps include controlled pH adjustments (6.5–7.5) during neutralization to avoid degradation and column chromatography for purification . Purity verification requires HPLC (C18 column, mobile phase: methanol/water 70:30 v/v) and confirmation via UV-Vis spectroscopy (λmax 265 nm) .

Q. How does this compound’s aqueous solubility vary with temperature, and what implications does this have for dissolution studies?

Solubility data at 37°C in buffered solutions (pH 4.5–7.4) show a range of 0.41 g/L (pH 4.5) to 1.82 g/L (pH 7.4), indicating pH-dependent solubility critical for bioavailability assays. For dissolution studies, pre-warm solvents to 37°C and use phosphate-buffered saline (PBS) to mimic physiological conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to H317 (allergenic) and H361 (reproductive toxicity) guidelines. Use PPE (gloves, lab coat, goggles), conduct experiments in fume hoods, and implement waste neutralization (e.g., acid hydrolysis) before disposal. Monitor airborne particles via mass spectrometry in shared lab spaces .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across cytotoxicity studies?

Discrepancies often arise from assay variability (e.g., MTT vs. ATP-based assays) or differences in cell lines (e.g., HepG2 vs. HEK293). Standardize protocols by:

  • Using a single cell line with matched passage numbers.
  • Including internal controls (e.g., cisplatin for apoptosis assays).
  • Reporting raw data with normalization methods (e.g., fold-change relative to untreated cells) .

Q. What experimental design considerations are critical for dose-response studies of this compound in antimicrobial resistance research?

  • Non-linear modeling : Use 4-parameter logistic curves to estimate EC50.
  • Synergy testing : Combine with β-lactam antibiotics via checkerboard assays; calculate fractional inhibitory concentration (FIC) indices.
  • Resistance induction : Serial passaging at sub-MIC concentrations (e.g., 1/4 MIC for 10 generations) to monitor mutation rates .

Q. How can researchers optimize chromatographic methods to detect this compound metabolites in complex biological matrices?

  • LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 277 → 156 for parent compound).
  • Sample prep : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE cleanup (C18 cartridges).
  • Matrix effects : Validate recovery rates (≥80%) using spiked plasma/urine samples .

Q. What statistical approaches are recommended for analyzing time-dependent cytotoxicity data of this compound?

  • Longitudinal analysis : Mixed-effects models to account for intra-sample variability.
  • Survival curves : Kaplan-Meier estimates with log-rank tests for IC50 comparisons.
  • Multivariate adjustments : Include covariates like cell confluency and media batch effects .

Methodological Guidance

Q. How should researchers address batch-to-batch variability in this compound for reproducibility?

  • Quality control : Certificate of Analysis (CoA) verification for purity (≥98% via HPLC).
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life .

Q. What are the best practices for integrating this compound data into systematic reviews of sulfonamide derivatives?

  • PRISMA framework : Document search terms (e.g., "this compound" AND "pharmacokinetics"), inclusion/exclusion criteria, and risk-of-bias assessment (ROBINS-I tool).
  • Meta-analysis : Use random-effects models if heterogeneity (I² > 50%) is observed .

Q. How can conflicting solubility data from older literature be reconciled with modern measurements?

  • Re-evaluate methods : Compare historical shake-flask techniques vs. modern HPLC-UV quantification.
  • Control variables : Standardize ionic strength (e.g., 0.15 M NaCl) and temperature (±0.1°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.